molecular formula C16H20N2O5S B7531502 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine

4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine

Cat. No. B7531502
M. Wt: 352.4 g/mol
InChI Key: QYNXSFCADULOIM-UHFFFAOYSA-N
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Description

4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as a sulfonamide-based compound and has been studied for its potential applications in various fields, including medicine and agriculture. In

Mechanism of Action

The mechanism of action of 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes involved in the inflammatory response. It may also work by inhibiting the growth of certain plant species by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine has both biochemical and physiological effects. In terms of its biochemical effects, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response. In terms of its physiological effects, it has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine. One area of research is to further explore its potential as an anti-inflammatory agent in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Another area of research is to explore its potential as a herbicide and to study its effects on different plant species. Additionally, future research could focus on understanding the compound's mechanism of action and identifying potential targets for its activity.

Synthesis Methods

The synthesis of 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine involves the reaction of 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonyl chloride with morpholine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

The sulfonamide-based compound, 4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine, has been studied for its potential applications in various fields of science. One of the primary areas of research has been in the field of medicine. Studies have shown that this compound has potential as an anti-inflammatory agent, and it has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
In addition to its potential medical applications, this compound has also been studied for its potential use in agriculture. Studies have shown that it has potential as a herbicide, and it has been studied for its ability to inhibit the growth of certain plant species.

properties

IUPAC Name

4-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-12-13(2)23-16(17-12)11-22-14-3-5-15(6-4-14)24(19,20)18-7-9-21-10-8-18/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNXSFCADULOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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